5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-7-3-1-5-14(16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-6-2-4-8-17(15)23/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYPVZGOGHBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Synthesis of the Oxazole Ring: The oxazole ring is formed by cyclization of a suitable precursor, such as 2-fluorobenzoyl acetonitrile, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction is typically conducted under reflux conditions.
Coupling of the Piperazine and Oxazole Intermediates: The final step involves coupling the piperazine intermediate with the oxazole intermediate. This is achieved by reacting the two intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, reflux conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol, elevated temperatures.
Major Products Formed
Oxidation: Formation of piperazine N-oxide derivatives.
Reduction: Formation of amine derivatives from the carbonitrile group.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: Act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,3-oxazole derivatives with piperazine-linked benzoyl groups and aromatic substituents. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations :
Fluorine Position Effects (Compound vs. ):
- The para-fluoro analog () may exhibit altered electronic properties compared to the ortho-fluoro compound (). Para-substitution typically enhances π-π stacking with aromatic residues in target proteins, while ortho-substitution introduces steric hindrance and modulates dipole interactions .
Halogen Substitution (Compound vs. ):
- Replacing fluorine with chlorine () increases molecular weight (417.83 vs. 394.38) and lipophilicity (Cl has higher hydrophobicity than F). Chlorine’s larger atomic radius may affect binding pocket compatibility .
Heterocyclic vs. Aryl Substituents (Compound vs.
However, this may reduce metabolic stability due to increased susceptibility to oxidation .
Research Implications :
- Bioactivity : Fluorine’s electronegativity in and could enhance binding to targets like serotonin or dopamine receptors, where fluorinated ligands are common.
- Solubility: The carbonitrile group in all compounds improves water solubility compared to non-polar analogs.
- Synthetic Accessibility : Piperazine-linked benzoyl groups are synthetically modular, allowing rapid diversification, as seen in high-throughput libraries .
Biological Activity
The compound 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.4 g/mol. Its structure features a piperazine ring, fluorinated benzoyl moiety, and an oxazole ring, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : The compound has shown promising results in inhibiting cell viability in various cancer cell lines. In particular, studies have reported IC values indicating effective inhibition in ovarian cancer cells (OVCAR-3) with values around 31.5 µM and 43.9 µM for different derivatives .
- Enzyme Inhibition : It has been identified as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. The binding affinity to MAGL was highlighted through computational docking studies, which demonstrated crucial interactions with specific amino acids in the enzyme's active site .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound's ability to inhibit cell growth is linked to its interaction with cellular signaling pathways that regulate proliferation and apoptosis.
- Selective Binding to Receptors : The compound demonstrates selectivity for certain receptors, such as the 5-HT serotonin receptor, which may contribute to its antipsychotic properties and potential use in neuropharmacology .
- Competitive Inhibition of Enzymes : Kinetic studies have indicated that the compound acts as a competitive inhibitor of tyrosinase, an enzyme implicated in melanin synthesis, thus showcasing its potential for dermatological applications .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Studies : A study reported the synthesis of derivatives based on the piperazine scaffold that exhibited enhanced anticancer activity compared to their predecessors. These derivatives were tested against multiple cancer cell lines, yielding promising results with IC values indicating effective inhibition .
- Neuropharmacological Effects : Another research highlighted the compound's binding affinity for serotonin receptors, suggesting its potential as an atypical antipsychotic agent. The selectivity profile indicated less likelihood of inducing extrapyramidal symptoms compared to traditional antipsychotics .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and optimization strategies for preparing 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile?
- Methodology :
- Step 1 : Cyclization of precursors (e.g., 2-fluorophenylglyoxal derivatives) with nitrile-containing intermediates to form the oxazole core .
- Step 2 : Acylation of the piperazine ring using 2-fluorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in ethanol) .
- Optimization :
- Temperature : Reflux conditions (~80°C) for 5–12 hours to ensure complete reaction .
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
- Catalysts : Use of microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for fluorophenyl protons at δ 7.2–7.8 ppm; ¹³C NMR for oxazole carbons at ~150–160 ppm) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: 406.34 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in fluorophenyl or piperazine substituents?
- Methodology :
- Substituent Variation : Synthesize analogs with substituents like chloro (Cl), methyl (CH₃), or methoxy (OCH₃) on the benzoyl or phenyl groups .
- Biological Assays :
- In vitro : Test kinase inhibition (e.g., IC₅₀ values against cancer cell lines) .
- In silico : Molecular docking with targets like EGFR or serotonin receptors to predict binding affinities .
- Example SAR Table :
| Substituent (R₁/R₂) | IC₅₀ (μM) | LogP |
|---|---|---|
| 2-F/2-F (Parent) | 0.45 | 3.2 |
| 4-Cl/2-F | 0.78 | 3.8 |
| 2-CH₃/3-F | 1.20 | 3.5 |
| Data inferred from analogous compounds in . |
Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. low target affinity) be resolved?
- Approaches :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives .
- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
- Statistical Validation : Apply ANOVA or Student’s t-test to ensure reproducibility (p < 0.05) across ≥3 independent trials .
Q. What computational methods are suitable for predicting metabolic stability or toxicity of this compound?
- Tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate parameters like bioavailability (e.g., TPSA > 60 Ų suggests low blood-brain barrier penetration) .
- Metabolic Pathways : CYP450 isoform interaction analysis (e.g., CYP3A4/2D6) via molecular dynamics simulations .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetics (PK) and efficacy?
- Models :
- Rodents : Sprague-Dawley rats for oral bioavailability studies (dose: 10 mg/kg; plasma sampling at 0.5–24 h) .
- Xenografts : Nude mice with human tumor xenografts to assess antitumor efficacy (e.g., tumor volume reduction ≥50%) .
- Analytical Methods :
- LC-MS/MS : Quantify compound levels in plasma/tissues with LLOQ ≤1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
